molecular formula C11H15NO2 B2811883 (R)-2-Amino-5-phenylpentanoic acid CAS No. 2046-19-7; 34993-02-7; 36061-08-2

(R)-2-Amino-5-phenylpentanoic acid

Katalognummer: B2811883
CAS-Nummer: 2046-19-7; 34993-02-7; 36061-08-2
Molekulargewicht: 193.246
InChI-Schlüssel: XOQZTHUXZWQXOK-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-5-phenylpentanoic acid is a chiral non-proteinogenic amino acid characterized by a phenyl-substituted pentanoic acid backbone. Key properties include:

  • Chemical Formula: C₁₁H₁₅NO₂
  • Molecular Weight: 193.24 g/mol (racemic form: 193.24 g/mol, CAS 34993-02-7) .
  • CAS Number: 36061-08-2 (R-enantiomer) .
  • Structure: Features a phenyl group at the C5 position and an amino group at the C2 position in the (R)-configuration.
  • Applications: Primarily used in industrial research, including asymmetric synthesis and pharmaceutical intermediates .
  • Safety: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-08-2
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Analogs

  • (S)-2-Amino-5,5,5-trifluoropentanoic Acid Formula: C₅H₈F₃NO₂ Key Differences: Replacement of the phenyl group with a trifluoromethyl group enhances lipophilicity and metabolic stability. Synthesis: Prepared via dynamic kinetic resolution, enabling enantioselective synthesis . Applications: Useful in medicinal chemistry for modulating pharmacokinetic properties.

Unsaturated Derivatives

  • (R)-2-Amino-5-phenylpent-4-enoic Acid Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol .

Methyl-Substituted Variants

  • (2R,4R)-4-Amino-2-methyl-5-phenylpentanoic Acid Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol . Key Differences: Additional methyl group at C2 increases steric bulk, which may impact solubility and biological activity.

Deuterated Analogs

  • L-2-Aminopentanoic-4,4,5,5,5-d₅ Acid CAS: 1202936-50-2 Key Differences: Deuterium substitution at C4 and C5 positions slows metabolic degradation, extending half-life in pharmacokinetic studies .

Salts and Derivatives

  • 2-Amino-5-phenylpentanoic Acid Hydrobromide CAS: 1311314-03-0 Key Differences: Hydrobromide salt improves aqueous solubility compared to the free acid, facilitating formulation in drug delivery systems .

Structural and Physicochemical Comparison Table

Compound Name Formula Molecular Weight (g/mol) Key Feature CAS Number Reference
(R)-2-Amino-5-phenylpentanoic acid C₁₁H₁₅NO₂ 193.24 Phenyl group at C5 36061-08-2
(S)-2-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ ~177.12 Trifluoromethyl group at C5 -
(R)-2-Amino-5-phenylpent-4-enoic acid C₁₁H₁₃NO₂ 191.23 Double bond at C4 264903-53-9
(2R,4R)-4-Amino-2-methyl-5-phenylpentanoic acid C₁₂H₁₇NO₂ 207.27 Methyl group at C2 -
2-Amino-5-phenylpentanoic Acid Hydrobromide C₁₁H₁₅NO₂·HBr 274.15 Hydrobromide salt 1311314-03-0

Q & A

Q. Q: What are the optimized reaction conditions for synthesizing (R)-2-Amino-5-phenylpentanoic acid?

A: The synthesis involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Key steps include:

  • Temperature control : Maintain 37–45°C during reaction and cooling phases to optimize yield and minimize racemization .
  • Solvent system : Use ethanol-water for recrystallization to enhance purity (reported yield: 99%; calculated yield: 49.5% due to purification losses) .
  • Catalysts : Sodium borate (300 µL) facilitates stereochemical control in aqueous conditions .

Q. Q: How does the R-enantiomer influence interactions with biological targets compared to the S-form?

A: The R-configuration determines binding affinity to enzymes and receptors. For example:

  • Peptide design : The R-enantiomer is incorporated into nonribosomal peptides (e.g., anabaenopeptins) via stereospecific adenylation domains in cyanobacteria .
  • Methodological tip : Use circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiomeric purity post-synthesis .

Advanced Analytical Characterization

Q. Q: What analytical techniques resolve structural ambiguities in this compound derivatives?

A:

  • NMR spectroscopy : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.1–3.3 ppm (α-CH) in D₂O .
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradient elution (retention time: 12–14 min) .

Role in Natural Product Biosynthesis

Q. Q: How is this compound biosynthesized in cyanobacteria?

A: In Planktothrix strains, it is incorporated into anabaenopeptins via nonribosomal peptide synthetases (NRPS). Detection methods include:

  • LC-HRMS : Monitor m/z 148.1121 (immonium ion for phenylpentanoic acid) .
  • Molecular networking : Cluster analysis of MS/MS data identifies structural variants (e.g., 2-amino-5-hydroxyphenylpentanoic acid derivatives) .

Crystallographic Analysis

Q. Q: How can crystallography aid in designing peptide materials with this amino acid?

A: X-ray diffraction reveals packing motifs (e.g., layered β-sheets) driven by hydrogen bonding and π-π stacking of the phenyl group.

  • Protocol : Co-crystallize with D-lysine derivatives in 0.1 M Tris-HCl (pH 8.5) at 4°C .

Safety and Handling

Q. Q: What precautions are critical for handling this compound?

A:

  • Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
  • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Advanced Data Contradictions

Q. Q: How to reconcile discrepancies between reported (99%) and calculated (49.5%) yields in synthesis?

A: The gap arises from:

  • Purification losses : Recrystallization and filtration steps reduce practical yields .
  • Measurement error : Quantify yields via gravimetric analysis and validate with HPLC purity checks .

Applications in Drug Design

Q. Q: What strategies enhance the bioactivity of this compound in drug candidates?

A:

  • Peptide backbone modification : Replace labile ester linkages with ureido groups (e.g., anabaenopeptins) to improve metabolic stability .
  • Molecular docking : Screen against protease targets (e.g., thrombin) using AutoDock Vina with AMBER force fields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.